molecular formula C9H10O3 B1201489 2,4-Dihydroxy-3,6-dimethylbenzaldehyde

2,4-Dihydroxy-3,6-dimethylbenzaldehyde

Cat. No.: B1201489
M. Wt: 166.17 g/mol
InChI Key: XOAAGSCMGLMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3,6-dimethylbenzaldehyde is an aromatic benzaldehyde derivative of research interest due to its identity as a fungal secondary metabolite. This compound presents a molecular formula of C 9 H 10 O 3 and a molecular weight of 166.17 g/mol. Its structure features a benzaldehyde core substituted with two hydroxy groups at the 2- and 4-positions, and two methyl groups at the 3- and 6-positions. Key molecular descriptors include the InChI Key XOAAGSCMGLMPKG-UHFFFAOYSA-N and the SMILES code CC1=CC(=C(C(=C1C=O)O)C)O. The compound's estimated topological polar surface area is 57.5 Ų, and it has a calculated LogP of 2, indicating moderate lipophilicity . The primary research value of this compound lies in its origin as a microbial metabolite. It has been isolated from the fungus Trichoderma asperellum , a genus known for producing a wide array of bioactive non-volatile compounds, including diverse polyketides . Fungal secondary metabolites like this one are extensively investigated in plant science for their phytotoxic properties and role in plant-pathogen interactions . Researchers also value such compounds for their potential in biochemistry and medicinal chemistry as tools for probing enzymatic functions or as scaffolds for synthesis; for instance, related benzaldehyde derivatives have been studied as substrates for FAD-dependent monooxygenases and investigated for their potential interaction with neurodegenerative disease targets . This product is intended for research applications only, such as in analytical standard provision, natural product chemistry studies, bioactivity screening, and as a building block in organic synthesis. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-5-3-8(11)6(2)9(12)7(5)4-10/h3-4,11-12H,1-2H3

InChI Key

XOAAGSCMGLMPKG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C=O)O)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)C)O

Synonyms

2,4-dihydroxy-3,6-dimethylbenzaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Biological/Industrial Relevance Key References
2,4-Dihydroxy-3,6-dimethylbenzaldehyde –OH (2,4); –CH3 (3,6) Aldehyde Intermediate in sorbicillinoid synthesis; fungal metabolite
2,4-Dihydroxy-3,6-dimethylbenzoic acid –OH (2,4); –CH3 (3,6) Carboxylic acid Potential skin sensitizer; structural analog of aldehyde derivative
4-Hydroxybenzaldehyde –OH (4) Aldehyde Anticancer, antimicrobial agent; pharmaceutical intermediate
6-Ethyl-2,4-dihydroxy-3-methylbenzaldehyde –OH (2,4); –CH3 (3); –C2H5 (6) Aldehyde Synthetic model for natural products; limited bioactivity data
3,5-Diiodo-4-hydroxybenzaldehyde –OH (4); –I (3,5) Aldehyde Thyroid hormone analog; used in biochemical studies

Key Comparative Insights

Functional Group Influence :

  • The aldehyde group in this compound enhances electrophilicity compared to its carboxylic acid analog (2,4-dihydroxy-3,6-dimethylbenzoic acid). This difference impacts solubility (aldehyde derivatives are generally less polar) and reactivity in nucleophilic additions .
  • 3,5-Diiodo-4-hydroxybenzaldehyde, with iodine substituents, exhibits higher molecular weight and distinct biochemical interactions (e.g., thyroid hormone mimicry) compared to the methyl-substituted target compound .

However, direct evidence of allergenicity is lacking, unlike its benzoic acid analog, which is implicated in skin sensitization . 4-Hydroxybenzaldehyde demonstrates broad pharmacological activity (e.g., antioxidant, anticancer) due to its simpler structure, whereas the additional methyl and hydroxyl groups in this compound may limit bioavailability .

Synthetic Accessibility: this compound is synthesized via fungal extraction or catalytic methods , whereas 3,5-diiodo-4-hydroxybenzaldehyde requires halogenation steps (e.g., iodination of salicylaldehyde derivatives) . 4-Hydroxybenzaldehyde is commercially available and widely used as a precursor, highlighting the niche application of the target compound in specialized syntheses (e.g., sorbicillinoids) .

Table 2: Spectroscopic Comparison

Compound Name <sup>13</sup>C-NMR (DMSO-<i>d</i>6) Distinctive Peaks
This compound δ 194.0 (CHO), 163.4/163.3 (C-OH), 17.7/7.2 (CH3) Aldehyde carbon at δ 194.0
2,4-Dihydroxy-3,6-dimethylbenzoic acid N/A Carboxylic acid C=O (~δ 170)
4-Hydroxybenzaldehyde δ 191.5 (CHO), 162.1 (C-OH) Simpler aromatic region (δ 6.7–7.8)

Preparation Methods

Reaction Procedure

  • Substrate Preparation : 4.45 g (32 mmol) of 4,5-dimethylresorcinol is dissolved in 100 mL of anhydrous diethyl ether in a nitrogen-purged flask equipped with a gas inlet and condenser.

  • Reagent Addition : 5.635 g (48 mmol) of zinc cyanide (Zn(CN)₂) is added to the solution.

  • Acid Catalysis : Gaseous hydrochloric acid (HCl) is passed through the reaction mixture for 2 hours at room temperature, forming a precipitate.

  • Workup : The mixture is purged with nitrogen, filtered, and the solid residue dissolved in boiling water. Cooling recrystallizes the product, which is washed with water and dried.

Yield : 71%
Melting Point : 196°C.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where Zn(CN)₂ and HCl generate HCN in situ. The aldehyde group is introduced at the para position relative to the hydroxyl groups, with steric and electronic effects of the methyl groups directing regioselectivity.

Microbial Biosynthesis in Leptosphaeria maculans

This compound (referred to as metabolite 212 in studies) is naturally produced by the fungal pathogen Leptosphaeria maculans, particularly under stress conditions.

Culture Conditions and Optimization

  • Media : Potato dextrose broth (PDB) enhances production compared to minimal media (MM). For example, yields in PDB at 27°C are 2–3× higher than in MM.

  • Stress Factors :

    • Osmotic Stress : Addition of NaCl (0.34–0.68 M) induces the synthesis of related metabolites, though direct quantification of this compound under these conditions requires further study.

    • Temperature : Incubation at 27°C increases production compared to 23°C.

Extraction and Isolation

  • Fermentation : Cultures are incubated for 4–5 days in PDB.

  • Extraction : Ethyl acetate (EtOAc) is used to extract metabolites from the broth.

  • Chromatography : HPLC with UV/Vis detection (λmax ~280 nm) identifies and purifies the compound.

Comparative Analysis of Methods

Parameter Chemical Synthesis Microbial Biosynthesis
Starting Material 4,5-DimethylresorcinolGlucose (in PDB)
Reagents Zn(CN)₂, HCl, etherFungal culture media
Yield 71%Not quantified
Time 2–3 hours (reaction)4–5 days (fermentation)
Purity High (recrystallization)Requires chromatography
Scalability Suitable for industrial scaleLimited by fungal growth rates

Challenges and Advancements

Limitations of Chemical Synthesis

  • Toxicity : Use of HCN gas necessitates stringent safety protocols.

  • Byproducts : Competing formylation at alternate positions may occur, requiring careful control of reaction conditions.

Biotechnological Innovations

  • Strain Engineering : Genetic modification of L. maculans could enhance metabolite yields.

  • Precursor Feeding : Deuterium-labeled tyrosine and serine have been used to study biosynthetic pathways, though their application in production remains exploratory .

Q & A

What are the recommended spectroscopic methods for characterizing 2,4-Dihydroxy-3,6-dimethylbenzaldehyde, and how should data interpretation account for structural features?

Basic
Characterization typically employs <sup>13</sup>C-NMR spectroscopy to resolve substituent positions on the aromatic ring. For example, the <sup>13</sup>C-NMR spectrum (75 MHz, DMSO-d6) of this compound shows distinct signals for the aldehyde carbonyl (~190 ppm), hydroxyl-substituted carbons (~160-165 ppm), and methyl groups (~20-25 ppm) . Coupling this with FT-IR (to confirm hydroxyl and aldehyde stretches at ~3200-3400 cm<sup>-1</sup> and ~1700 cm<sup>-1</sup>, respectively) and mass spectrometry (for molecular ion validation) ensures structural confirmation.

Advanced
For advanced studies, 2D-NMR (HSQC, HMBC) is critical to resolve overlapping signals caused by dihydroxy and dimethyl substitutions. For instance, HMBC correlations between the aldehyde proton and adjacent carbons can confirm regiochemistry. Researchers should also consider solvent-induced chemical shift variations ; DMSO-d6 may enhance hydrogen bonding, downfield-shifting hydroxyl protons .

How can researchers address discrepancies in reported solubility data for dihydroxybenzaldehyde derivatives?

Basic
Solubility inconsistencies often arise from experimental conditions (e.g., temperature, solvent purity). For this compound, polar aprotic solvents (DMSO) are preferred due to hydrogen-bonding capacity, whereas limited aqueous solubility (~<1 mg/mL) is typical for similar derivatives (e.g., 4-hydroxybenzaldehyde: 8.45 mg/mL in water at 25°C) . Standardize protocols using UV-Vis spectroscopy or HPLC to quantify saturation points.

Advanced
Advanced studies should employ molecular dynamics simulations to model solvent interactions. For example, methyl and hydroxyl groups create steric and electronic effects that reduce water solubility compared to simpler analogues. Cross-validate experimental data with COSMO-RS computational models to predict partition coefficients (logP) and solubility trends .

What synthetic routes are optimal for preparing this compound, and how can regioselectivity be controlled?

Basic
A common approach involves Friedel-Crafts alkylation of a substituted phenol precursor, followed by Riley oxidation to introduce the aldehyde group. For regioselectivity, use directing groups (e.g., methoxy) to position methyl substituents before deprotection .

Advanced
Advanced routes may leverage enzymatic catalysis or microwave-assisted synthesis to enhance yield and selectivity. For example, fungal peroxidases can hydroxylate pre-methylated benzaldehydes with high regioselectivity under mild conditions . Monitor reaction progress via in-situ <sup>1</sup>H-NMR to optimize intermediates.

How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Advanced
The electron-donating hydroxyl and methyl groups deactivate the aromatic ring toward electrophilic substitution but enhance nucleophilic aromatic substitution at positions ortho to hydroxyl groups. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), pre-protection of hydroxyls (e.g., as acetates) is necessary to prevent catalyst poisoning . DFT calculations can map frontier molecular orbitals to predict reactive sites .

What strategies mitigate degradation of this compound under oxidative conditions?

Advanced
Degradation pathways (e.g., aldehyde oxidation to carboxylic acid) are minimized by storing compounds under inert atmospheres and adding radical scavengers (e.g., BHT). Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products. For labile derivatives, lyophilization or formulation in lipid-based matrices improves shelf life .

How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Advanced
Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinity to targets like tyrosinase or cytochrome P450 enzymes. For example, methyl groups may enhance lipophilicity, improving membrane permeability, while hydroxyls enable hydrogen bonding with active sites . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced
Trace impurities (e.g., residual solvents, oxidation byproducts) require UHPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use isotope dilution for quantification. For isomers, chiral chromatography or ion mobility spectrometry separates structurally similar contaminants .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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